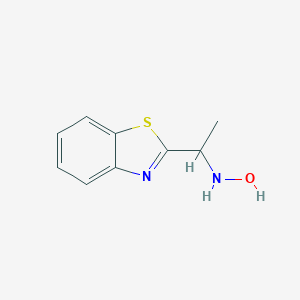

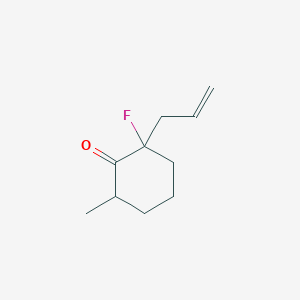

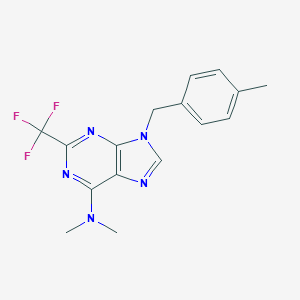

Diethyl(piperidin-4-ylmethyl)amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related piperidine compounds involves innovative methods to introduce functional groups and structural diversity. For instance, a formal [4 + 2] approach towards piperidin-4-ones via Au catalysis has been achieved, demonstrating the synthetic potential in alkaloid synthesis with high diastereoselectivity (Cui, Peng, & Zhang, 2009). Another method involves the synthesis of N, N-diethyl-4-[phenyl-(piperidin-4-ylidene)methyl]-[carboxy-14C]benzamide, highlighting the introduction of radioisotopes in the compound's structure (Gawell, 2003).

Molecular Structure Analysis

The molecular structure of related piperidine compounds has been elucidated using various techniques. For example, the crystal structure of N-(1,3-Benzothiazol-2-yl)-N-[1-(piperidin-4-ylmethyl)-4,5-dihydro-1H-imidazol-2-yl]amine demonstrates the compound's crystalline configuration and the dihedral angle between benzothiazol and imidazol rings (Yıldırım et al., 2006).

Chemical Reactions and Properties

Chemical reactions involving piperidine compounds are diverse and include processes like tandem cyclopropane ring-opening/Conia-ene cyclization (Lebold, Leduc, & Kerr, 2009), and radical-mediated δ C-H cyanation for the synthesis of chiral piperidines (Zhang, Zhang, & Nagib, 2019). These studies showcase the chemical versatility and potential pharmaceutical applications of piperidine derivatives.

Physical Properties Analysis

The physical properties of piperidine compounds, such as solubility, melting point, and boiling point, are crucial for their application in various domains. However, specific details on the physical properties of Diethyl(piperidin-4-ylmethyl)amine were not directly found in the searched literature.

Chemical Properties Analysis

Chemical properties, including reactivity with other compounds, stability under different conditions, and functional group transformations, are essential for understanding the utility of piperidine compounds. The synthesis and application of N-Tosyl Piperidinyl-Containing α-Aminophosphonates demonstrate the chemical reactivity and potential insecticidal activities of piperidine derivatives (Jiang et al., 2013).

Aplicaciones Científicas De Investigación

Food-borne Amines and Amides as Potential Precursors of Endogenous Carcinogens This research highlights the role of naturally occurring amines and amides, similar in structure or function to diethyl(piperidin-4-ylmethyl)amine, as precursors for carcinogenic N-nitroso compounds in vivo. The study emphasizes the significance of these compounds found in foods like seafood and fermented products, which can convert to carcinogenic substances, pointing to their epidemiological significance in the incidence of human cancer. Such findings underscore the need for further investigation into similar amines' biological and toxicological impacts (Lin, 1986).

Analytical Methods for Determining Biogenic Amines in Foods This review focuses on the importance of detecting biogenic amines in foods, given their toxicity and indication of food spoilage. While not directly linked to this compound, the methodology and analytical techniques such as HPLC and GC used for quantification provide a foundation for studying and understanding the presence and impact of similar amines in various substances, including their potential health risks (Önal, 2007).

Dopamine D2 Receptor Ligands in Neuropsychiatric Disorders Investigations into dopamine D2 receptor ligands highlight the therapeutic potential of compounds with structures related to this compound for treating disorders like schizophrenia and depression. The review elaborates on the structural requirements for high D2R affinity, suggesting that modifications to the piperidine moiety can significantly affect pharmacological activity. This insight is crucial for developing new treatments for neuropsychiatric conditions, demonstrating the broader implications of research on similar amines (Jůza et al., 2022).

Applications of tert-Butanesulfinamide in N-Heterocycle Synthesis The review of tert-butanesulfinamide's role in synthesizing N-heterocycles, including piperidines, offers valuable insights into the synthetic applications of compounds akin to this compound. It highlights the utility of chiral sulfinamides in creating structurally diverse and therapeutically relevant compounds, pointing to the importance of such research in discovering new drugs and natural product synthesis (Philip et al., 2020).

Black Pepper and Piperine A Review of Physiological Effects

The comprehensive review on black pepper and its active component, piperine, parallels studies on this compound by detailing the physiological and therapeutic effects of piperine. It underscores the bioavailability-enhancing properties of piperine and its potential for increasing the effectiveness of therapeutic drugs, suggesting a similar investigative pathway for related amines with potential health benefits (Srinivasan, 2007).

Safety and Hazards

Diethyl(piperidin-4-ylmethyl)amine is classified as a dangerous substance. It has hazard statements H227, H314, and H335 . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

Propiedades

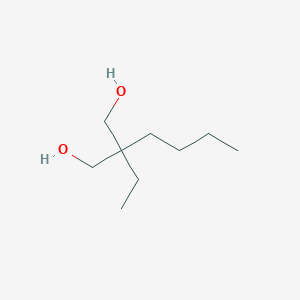

IUPAC Name |

N-ethyl-N-(piperidin-4-ylmethyl)ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N2/c1-3-12(4-2)9-10-5-7-11-8-6-10/h10-11H,3-9H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBCRICNNRIGTEM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC1CCNCC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10395292 |

Source

|

| Record name | diethyl(piperidin-4-ylmethyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10395292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

116905-90-9 |

Source

|

| Record name | diethyl(piperidin-4-ylmethyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10395292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.